![molecular formula C19H30N4O4Si B12570076 (3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide](/img/structure/B12570076.png)
(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide is a complex organosilane compound that combines the properties of both silane and pyrazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide typically involves a multi-step process. One common method starts with the reaction of 3-(2-pyridyl)-1-pyrazole with 3-chloropropyltriethoxysilane under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The ethoxy groups can be replaced by nucleophiles such as amines or thiols.
Hydrolysis and Condensation: The silane moiety can hydrolyze in the presence of water, leading to the formation of silanols, which can further condense to form siloxane bonds.
Coordination Chemistry: The pyridyl and pyrazolyl groups can coordinate with metal ions, forming complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols under basic or neutral conditions.
Hydrolysis and Condensation: Water or aqueous solutions, often catalyzed by acids or bases.
Coordination Chemistry: Metal salts such as copper(II) chloride or palladium(II) acetate in organic solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include amides, thioethers, or ethers.
Siloxane Polymers: Resulting from hydrolysis and condensation reactions.
Metal Complexes: Coordination compounds with various metal ions.
科学的研究の応用
Chemistry
In chemistry, (3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties. These complexes can be used as catalysts in organic synthesis or as materials for electronic applications.
Biology
In biological research, this compound can be used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality. It can also be used in the development of biosensors due to its ability to form stable films on various substrates.
Medicine
In medicine, the compound’s ability to form metal complexes can be exploited for diagnostic imaging or as therapeutic agents. For example, complexes with radioactive metals can be used in imaging techniques such as PET scans.
Industry
Industrially, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its ability to form strong bonds with both organic and inorganic materials makes it valuable in the development of hybrid materials.
作用機序
The mechanism of action of (3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide largely depends on its application. In coordination chemistry, it acts as a ligand, donating electron pairs to metal ions to form stable complexes. In surface modification, the silane moiety reacts with hydroxyl groups on surfaces, forming covalent bonds that enhance adhesion and stability.
類似化合物との比較
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but with an amino group instead of the pyrazolyl group.
(3-Mercaptopropyl)trimethoxysilane: Contains a thiol group instead of the pyrazolyl group.
(3-Glycidoxypropyl)trimethoxysilane: Contains an epoxy group instead of the pyrazolyl group.
Uniqueness
(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide is unique due to the presence of both the silane and pyrazolyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that contain only one functional group.
特性
分子式 |
C19H30N4O4Si |
|---|---|
分子量 |
406.6 g/mol |
IUPAC名 |
2-(3-pyridin-2-ylpyrazol-1-yl)-N-(3-triethoxysilylpropyl)acetamide |
InChI |
InChI=1S/C19H30N4O4Si/c1-4-25-28(26-5-2,27-6-3)15-9-13-21-19(24)16-23-14-11-18(22-23)17-10-7-8-12-20-17/h7-8,10-12,14H,4-6,9,13,15-16H2,1-3H3,(H,21,24) |
InChIキー |
KSNFSCWHZIHCDH-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCNC(=O)CN1C=CC(=N1)C2=CC=CC=N2)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


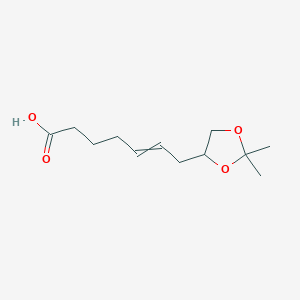
![Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-](/img/structure/B12570000.png)
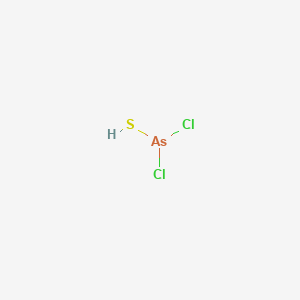
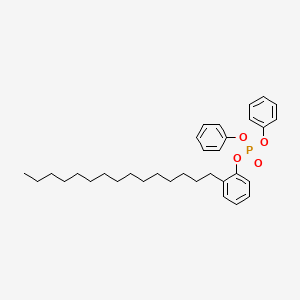
![N-[2-(1H-Imidazol-1-yl)ethyl]acetamide](/img/structure/B12570008.png)
![N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12570030.png)
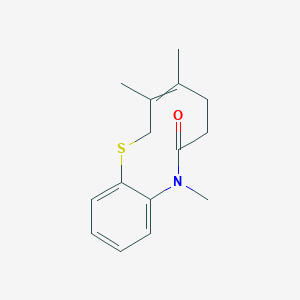
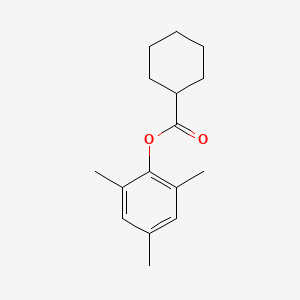

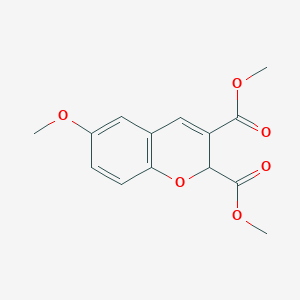
![4(1H)-Pyridinone, 2-methyl-5-(phenylmethoxy)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12570057.png)
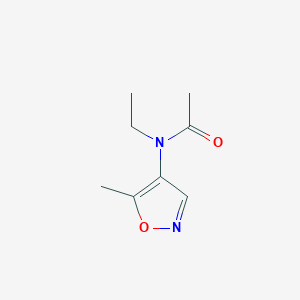

![2,4-Dioxabicyclo[1.1.0]but-1(3)-ene](/img/structure/B12570073.png)
